30-Nor-A/'-neogammaceran-22-one
Description
30-Nor-A/'-neogammaceran-22-one (CAS 1253-69-6), also known as (+)-Adiantone, is a triterpenoid ketone with the molecular formula C₂₉H₄₈O . It belongs to the gammacerane family, characterized by a tetracyclic structure with a ketone group at position 22. Its biosynthesis and stereochemical configuration distinguish it from other triterpenoids, making it a subject of comparative studies .
Properties
CAS No. |
1253-69-6 |
|---|---|
Molecular Formula |
C29H48O |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
1-[(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone |
InChI |
InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21+,22+,23-,24-,26+,27+,28-,29-/m1/s1 |
InChI Key |
DCBAVUVLEYSTPU-LMDOITEXSA-N |
SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |
Canonical SMILES |
CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 30-Nor-A/'-neogammaceran-22-one typically involves the extraction of the compound from the leaves of Adiantum species. The process begins with the collection of plant material, which is then dried and ground into a fine powder. The powdered material is subjected to solvent extraction using solvents such as methanol or ethanol . The extract is then concentrated and purified using chromatographic techniques to isolate 30-Nor-A/'-neogammaceran-22-one.
Industrial Production Methods
Industrial production of 30-Nor-A/'-neogammaceran-22-one follows a similar extraction process but on a larger scale. The plant material is processed in large extraction units, and the solvent extraction is carried out in industrial-scale reactors. The crude extract is then subjected to large-scale chromatographic separation to obtain pure 30-Nor-A/'-neogammaceran-22-one .
Chemical Reactions Analysis
Types of Reactions
30-Nor-A/'-neogammaceran-22-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize derivatives for further research .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 30-Nor-A/'-neogammaceran-22-one, which are studied for their enhanced pharmacological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 30-Nor-A/'-neogammaceran-22-one involves its interaction with various molecular targets and pathways . 30-Nor-A/'-neogammaceran-22-one exerts its effects by modulating the activity of enzymes, receptors, and signaling molecules involved in cellular processes. For example, 30-Nor-A/'-neogammaceran-22-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through the modulation of key signaling pathways .
Comparison with Similar Compounds
Stigmasterol (CAS 83-48-7)
Molecular Formula : C₂₉H₄₈O
Structural Features :
- A phytosterol with a hydroxyl group at position 3 and double bonds at positions 5 and 22.
- Derived from the stigmastane skeleton.
Key Differences :
| Property | 30-Nor-A/'-Neogammaceran-22-One | Stigmasterol |
|---|---|---|
| Functional Groups | Ketone (C=O at C22) | Hydroxyl (-OH at C3) |
| Skeleton | Gammacerane (tetracyclic) | Stigmastane (tetracyclic) |
| Bioactivity | Potential role in plant defense mechanisms | Cholesterol-lowering agent |
| Applications | Organic synthesis, natural product studies | Pharmaceuticals, nutraceuticals |
Stigmasterol’s hydroxyl group enhances its solubility in lipid membranes, whereas the ketone in 30-Nor-A/'-neogammaceran-22-one increases reactivity in nucleophilic addition reactions .
4,4-Dimethyl-5α-Cholesta-8,14-Dien-3β-ol (CAS 19456-83-8)
Molecular Formula : C₂₉H₄₈O
Structural Features :
- Cholestane-derived triterpenoid with dimethyl groups at C4 and conjugated double bonds at C8-C13.
- Hydroxyl group at C3.
Key Differences :
| Property | 30-Nor-A/'-Neogammaceran-22-One | 4,4-Dimethyl-5α-Cholesta-8,14-Dien-3β-ol |
|---|---|---|
| Functional Groups | Ketone (C=O at C22) | Hydroxyl (-OH at C3) |
| Substituents | None | 4,4-Dimethyl groups |
| Double Bonds | Position not specified | C8-C14 and additional unsaturation |
| Reactivity | Ketone-driven reactions (e.g., Grignard) | Steroidal hydroxylation pathways |
The dimethyl groups in the cholesta derivative increase steric hindrance, affecting its binding affinity in biochemical systems compared to the more planar gammacerane skeleton of 30-Nor-A/'-neogammaceran-22-one .
30-Norgammacerane-21,22-Diol (CAS 149260-87-7)
Molecular Formula : C₂₉H₅₀O₂
Structural Features :
- Diol groups at positions 21 and 22.
- Similar gammacerane backbone but with hydroxylation instead of ketonization.
Key Differences :
| Property | 30-Nor-A/'-Neogammaceran-22-One | 30-Norgammacerane-21,22-Diol |
|---|---|---|
| Functional Groups | Ketone (C=O at C22) | Diol (-OH at C21 and C22) |
| Solubility | Lower polarity | Higher polarity due to hydroxyl groups |
| Synthetic Utility | Ketone used in condensation reactions | Diols enable esterification or glycosylation |
The diol’s increased polarity makes it more suitable for aqueous-phase reactions, contrasting with the hydrophobic nature of 30-Nor-A/'-neogammaceran-22-one .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
